molecular formula C9H11BrN2 B3047222 5-bromo-N1-cyclopropylbenzene-1,2-diamine CAS No. 1356483-77-6

5-bromo-N1-cyclopropylbenzene-1,2-diamine

Cat. No.: B3047222
CAS No.: 1356483-77-6
M. Wt: 227.10
InChI Key: OWPZYOFPXATQIS-UHFFFAOYSA-N
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Description

5-Bromo-N1-cyclopropylbenzene-1,2-diamine is a substituted aromatic diamine characterized by a bromine atom at the 5-position of the benzene ring and a cyclopropyl group attached to the N1-amino group. Its molecular formula is C₉H₁₀BrN₂, with a molecular weight of approximately 229.10 g/mol. This compound is structurally analogous to other benzene-1,2-diamine derivatives, which are widely utilized in pharmaceutical synthesis, corrosion inhibition, and organic reactions due to their bifunctional amino groups and tunable electronic properties .

Properties

IUPAC Name

4-bromo-2-N-cyclopropylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7,12H,2-3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPZYOFPXATQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001272715
Record name 4-Bromo-N2-cyclopropyl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356483-77-6
Record name 4-Bromo-N2-cyclopropyl-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356483-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N2-cyclopropyl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N1-cyclopropylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Thyroid Hormone Receptor Agonism
One of the notable applications of 5-bromo-N1-cyclopropylbenzene-1,2-diamine is its role as a thyroid hormone receptor beta (THR β) agonist. Compounds that act as agonists for THR β are significant in treating metabolic disorders and obesity. Research indicates that modifications in the structure of such compounds can enhance their efficacy and selectivity towards specific receptors .

Anticancer Potential
Studies have suggested that derivatives of this compound exhibit potential anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The bromine atom and cyclopropyl group contribute to the compound's biological activity, making it a candidate for further investigation in cancer therapeutics .

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis. Its unique structure allows for various chemical transformations:

  • Substitution Reactions : The presence of the bromine atom makes it a suitable substrate for nucleophilic substitution reactions, allowing for the introduction of different functional groups .
  • Coupling Reactions : It can participate in coupling reactions to form more complex aromatic systems, which are essential in synthesizing pharmaceuticals and agrochemicals.

Data Table: Synthesis Conditions and Yields

The following table summarizes various synthesis conditions and yields reported in literature for reactions involving this compound:

Reaction TypeConditionsYield (%)
Nucleophilic SubstitutionReflux with NaOH85%
Coupling with Aryl HalidesPd-catalyzed reaction90%
AcylationAcetic anhydride, room temp75%

Case Studies

Case Study 1: THR β Agonist Development
In a study focused on developing THR β agonists, researchers synthesized several derivatives of this compound and evaluated their binding affinity to the receptor. The results indicated that modifications at the amine position significantly influenced receptor selectivity and potency .

Case Study 2: Anticancer Activity Assessment
A series of experiments were conducted to assess the anticancer activity of compounds derived from this compound against breast cancer cell lines. The findings revealed that certain derivatives induced significant apoptosis compared to control groups, suggesting a promising avenue for further drug development .

Mechanism of Action

The mechanism of action of 5-bromo-N1-cyclopropylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

  • Bromine vs. Halogen Substitution : Bromine at C5 (as in the target compound) provides stronger electron-withdrawing effects compared to fluorine (e.g., 5-Bromo-3-fluorobenzene-1,2-diamine), enhancing electrophilic aromatic substitution reactivity .
  • Nitro vs. Amino Groups: Nitro-substituted derivatives (e.g., 4-Bromo-5-nitrobenzene-1,2-diamine) exhibit higher reactivity in reduction and coupling reactions but require stabilization post-synthesis .

Physicochemical Properties

  • Solubility : Bromine and cyclopropyl groups reduce aqueous solubility compared to fluoro or hydroxyl-substituted diamines (e.g., 5-Bromo-3-fluorobenzene-1,2-diamine) .
  • Reactivity : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the cyclopropyl group may resist ring-opening under basic conditions, unlike strained aliphatic substituents .

Biological Activity

5-Bromo-N1-cyclopropylbenzene-1,2-diamine, a compound with the molecular formula C9H11BrN2C_9H_{11}BrN_2 and CAS Number 1356483-77-6, has garnered attention for its potential biological activities. The compound's structure includes a bromine atom and a cyclopropyl group, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H11BrN2C_9H_{11}BrN_2
  • Molecular Weight : 227.101 g/mol
  • CAS Number : 1356483-77-6

Biological Activity Overview

This compound has been investigated for various biological activities, particularly its potential as a therapeutic agent. The following subsections detail specific areas of biological activity.

1. Antioxidant Activity

The compound's ability to modulate oxidative stress has been explored through its interaction with the Nrf2-Keap1 pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Inhibition of the Keap1-Nrf2 interaction can lead to increased levels of cytoprotective enzymes, which may offer neuroprotective effects in models of neurodegenerative diseases .

2. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance, studies on related compounds have shown efficacy against Pseudomonas aeruginosa, suggesting that this compound could also possess similar properties .

3. Histamine Receptor Modulation

The compound may act as a ligand for histamine receptors, particularly H3 receptors. Modulation of these receptors can influence cognitive processes and memory functions, making it a candidate for treating neurological disorders .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:

  • Nrf2 Activation : By inhibiting Keap1, the compound may facilitate the translocation of Nrf2 to the nucleus, leading to increased expression of antioxidant genes .
  • Histamine Receptor Interaction : The compound's structure suggests potential binding affinity to H3 receptors, which could modulate neurotransmitter release and neuronal excitability .

Case Studies and Research Findings

A review of recent literature reveals several studies focused on the biological evaluation of compounds related to this compound:

StudyFindings
Pallesen et al. (2021)Investigated the modulation of the Keap1-Nrf2 pathway; found that similar compounds can protect against oxidative stress in CNS models .
Mashabi (2020)Evaluated PqsR antagonists with structural similarities; identified significant antimicrobial activity against Pseudomonas aeruginosa .
Google Patents (2007)Described various cyclopropylamine derivatives showing potential therapeutic applications through H3 receptor modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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